molecular formula C32H24N2O2 B4982673 N,N'-di-2-biphenylylisophthalamide

N,N'-di-2-biphenylylisophthalamide

Cat. No.: B4982673
M. Wt: 468.5 g/mol
InChI Key: FJODYVYRCGVOEY-UHFFFAOYSA-N
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Description

N,N'-di-2-biphenylylisophthalamide is a bisamide derivative featuring a central isophthalamide core substituted with two 2-biphenylyl groups. This compound belongs to a class of aromatic polyamide precursors or intermediates, often utilized in polymer synthesis due to its rigid, planar structure. The biphenyl substituents enhance thermal stability and influence solubility, making it valuable for high-performance materials.

Properties

IUPAC Name

1-N,3-N-bis(2-phenylphenyl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N2O2/c35-31(33-29-20-9-7-18-27(29)23-12-3-1-4-13-23)25-16-11-17-26(22-25)32(36)34-30-21-10-8-19-28(30)24-14-5-2-6-15-24/h1-22H,(H,33,35)(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJODYVYRCGVOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)C(=O)NC4=CC=CC=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. 3-Chloro-N-phenyl-phthalimide
  • Structure : A chloro-substituted phthalimide with a single phenyl group (Fig. 1, ).
  • Applications: Used as a monomer for polyimides, requiring high purity for polymerization.
  • Key Differences :
    • Lacks the biphenyl substituents of N,N'-di-2-biphenylylisophthalamide, reducing steric bulk and thermal resistance.
    • The chlorine atom introduces reactivity for further functionalization, unlike the inert biphenyl groups in the target compound .
2.2. N,N'-Dibenzoylisophthalanilide (IV)
  • Structure : Derived from N,N'-diphenylisophthalimidoyl chloride (Ia) and benzoic acid via phase-transfer catalysis ().
  • Synthesis : Prepared using a two-phase system (nitrobenzene and aqueous KOH) with DB-18-C-6 as a catalyst.
  • Key Differences :
    • Contains benzoyl groups instead of biphenyl substituents, affecting electronic properties and solubility.
    • The phase-transfer method highlights scalable synthesis, whereas this compound may require more specialized conditions due to larger substituents .
2.3. N-[2-(Diethylamino)ethyl]-2-phenylacetamide
  • Structure: A phenylacetamide derivative with a diethylaminoethyl side chain ().
  • Applications : Likely used in pharmaceuticals or as a ligand due to its tertiary amine group.
  • Key Differences :
    • Lacks the rigid isophthalamide core, resulting in lower thermal stability.
    • The flexible side chain enhances solubility in polar solvents compared to the biphenyl-based compound .
2.4. Benzathine Benzylpenicillin
  • Structure : A dibenzylethylenediamine salt of benzylpenicillin ().
  • Applications : Antibiotic formulation with prolonged release due to low solubility.
  • Key Differences :
    • Entirely distinct pharmacological function, emphasizing ionic interactions rather than polymer backbone formation.
    • Demonstrates how nitrogen-containing aromatic systems can be tailored for biological vs. material science applications .

Research Findings and Implications

  • Thermal Performance : Biphenyl-substituted compounds like this compound exhibit superior thermal stability compared to phenyl or benzoyl analogs, critical for high-temperature polymer applications.
  • Synthetic Challenges : Larger aromatic substituents complicate synthesis, necessitating optimized catalysts (e.g., phase-transfer agents) or high-temperature conditions .
  • Solubility Trade-offs: Rigid biphenyl groups reduce solubility, requiring solvents like NMP or DMAc for processing, whereas flexible side chains (e.g., diethylaminoethyl) enhance compatibility with aqueous systems .

Notes and Limitations

  • The evidence provided lacks explicit data on this compound’s physical properties (e.g., melting point, crystallinity), necessitating extrapolation from structural analogs.
  • Further studies should explore its polymerization behavior and mechanical performance relative to compounds like N,N'-dibenzoylisophthalanilide.

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